molecular formula C13H23N3O B100363 Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone CAS No. 16983-65-6

Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone

Cat. No. B100363
CAS RN: 16983-65-6
M. Wt: 237.34 g/mol
InChI Key: HVPVNHCKCYYAEU-DHDCSXOGSA-N
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Description

Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is also known as MPKC and is a semicarbazone derivative of a cyclic ketone. It has been found to possess various biochemical and physiological effects, making it a promising candidate for research in the fields of medicine, chemistry, and biology.

Mechanism Of Action

The mechanism of action of MPKC is not fully understood. However, it has been proposed that MPKC induces apoptosis in cancer cells by activating the caspase pathway. MPKC has also been found to inhibit the growth of fungi and bacteria by disrupting the cell membrane integrity.

Biochemical And Physiological Effects

MPKC has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit anti-inflammatory activity. Additionally, MPKC has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using MPKC in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, MPKC exhibits antimicrobial activity, making it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of using MPKC in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research of MPKC. One direction is the development of new antimicrobial agents based on the structure of MPKC. Another direction is the investigation of the potential use of MPKC as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of MPKC and its potential use as an anti-tumor agent.

Synthesis Methods

The synthesis of MPKC involves the reaction of 2,4,4,5,5-pentamethylcyclopent-2-enone with semicarbazide hydrochloride in the presence of methanol and sodium methoxide. The reaction yields MPKC as a white crystalline solid with a melting point of 169-171°C. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

Scientific Research Applications

MPKC has been found to possess various scientific research applications. It has been investigated for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, MPKC has been found to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. MPKC has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

16983-65-6

Product Name

Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

[(Z)-1-(2,4,4,5,5-pentamethylcyclopenten-1-yl)ethylideneamino]urea

InChI

InChI=1S/C13H23N3O/c1-8-7-12(3,4)13(5,6)10(8)9(2)15-16-11(14)17/h7H2,1-6H3,(H3,14,16,17)/b15-9-

InChI Key

HVPVNHCKCYYAEU-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C(C(C1)(C)C)(C)C)/C(=N\NC(=O)N)/C

SMILES

CC1=C(C(C(C1)(C)C)(C)C)C(=NNC(=O)N)C

Canonical SMILES

CC1=C(C(C(C1)(C)C)(C)C)C(=NNC(=O)N)C

synonyms

Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone

Origin of Product

United States

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